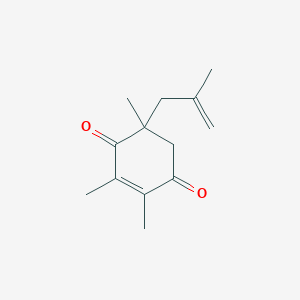
2,3,5-Trimethyl-5-(2-methylprop-2-enyl)cyclohex-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with multiple methyl groups and a propenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The methyl and propenyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
- 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
- 4-Oxoisophorone
Uniqueness
Compared to similar compounds, 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
60404-96-8 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2,3,5-trimethyl-5-(2-methylprop-2-enyl)cyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C13H18O2/c1-8(2)6-13(5)7-11(14)9(3)10(4)12(13)15/h1,6-7H2,2-5H3 |
InChI-Schlüssel |
JPUCDGXKHSHURX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(CC1=O)(C)CC(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


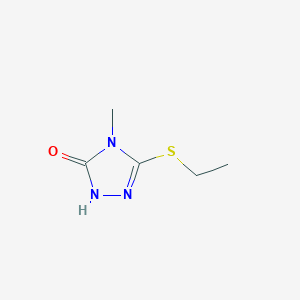
![4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
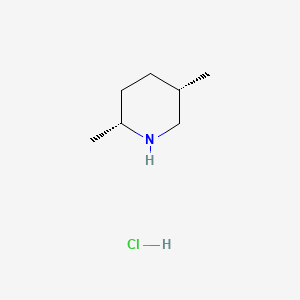
![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
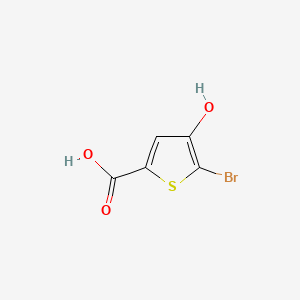
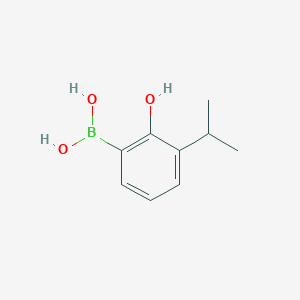

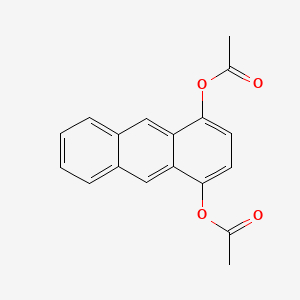
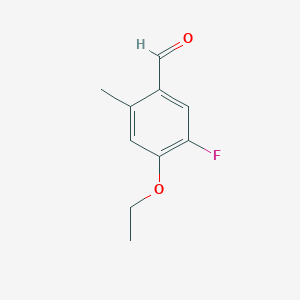
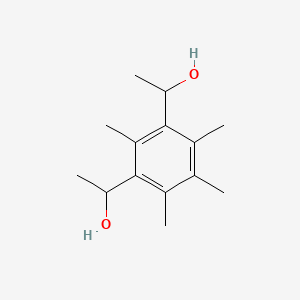
![2-amino-N-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]benzamide](/img/structure/B14014244.png)


![1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea](/img/structure/B14014262.png)
